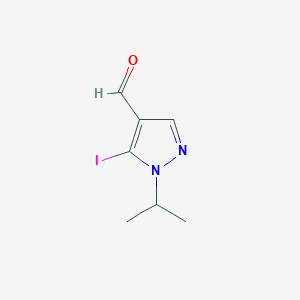

5-Iodo-1-isopropylpyrazole-4-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H9IN2O |

|---|---|

Molecular Weight |

264.06 g/mol |

IUPAC Name |

5-iodo-1-propan-2-ylpyrazole-4-carbaldehyde |

InChI |

InChI=1S/C7H9IN2O/c1-5(2)10-7(8)6(4-11)3-9-10/h3-5H,1-2H3 |

InChI Key |

JNMGGWWKGWRRJM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(=C(C=N1)C=O)I |

Origin of Product |

United States |

Reactions at the C5 Iodo Position:this Site is Primarily Targeted in Metal Catalyzed Cross Coupling Reactions. the Carbon Iodine Bond is Susceptible to Oxidative Addition to Low Valent Transition Metal Catalysts, Particularly Palladium. This Pathway is Highly Selective for the C I Bond, Leaving the Aldehyde Group Untouched.

Suzuki-Miyaura Coupling: Reaction with a boronic acid (or ester) in the presence of a palladium catalyst and a base will selectively form a C(sp²)-C(sp²) bond at C5.

Sonogashira Coupling: Palladium/copper co-catalyzed reaction with a terminal alkyne selectively yields a 5-alkynylpyrazole. sid.ir

Heck Coupling: Palladium-catalyzed reaction with an alkene will form a C-C bond at C5, typically with high stereoselectivity for the trans product.

Reactions at the C4 Carbaldehyde Position:this Site is the Primary Target for Nucleophilic Reagents in the Absence of a Transition Metal Catalyst.

Nucleophilic Addition: Organometallic reagents (like Grignard or organolithium reagents), if not used for metal-halogen exchange, will preferentially attack the electrophilic carbonyl carbon to form secondary alcohols.

Reduction: Selective reduction of the aldehyde to a primary alcohol can be achieved using hydride reagents like sodium borohydride (B1222165) (NaBH₄). The C-I bond is stable to these conditions.

Wittig Reaction: Reaction with a phosphorus ylide will convert the aldehyde into an alkene.

Condensation Reactions: Reaction with amines or hydrazines will form imines or hydrazones, respectively.

Controlling Chemoselectivity:the Choice of Reagent Dictates Which Functional Group Reacts. for Instance, to Modify the C5 Position While Preserving the Aldehyde, a Palladium Catalyzed Cross Coupling is the Method of Choice. Conversely, to Modify the Aldehyde Without Disturbing the Iodo Group, Reactions Typical for Carbonyls E.g., Reduction with Nabh₄, Wittig Olefination Are Used.

In cases where a reagent could react with both sites, such as an organolithium compound, the outcome is less predictable. As discussed in section 4.2.2, such reagents can either perform a metal-halogen exchange at C5 or a nucleophilic attack at the C4-aldehyde. The reaction pathway can sometimes be directed by temperature, stoichiometry, or by temporarily protecting the more reactive functional group. For example, diethylaluminum benzenethiolate (B8638828) has been used to reversibly protect aldehydes as O,S-acetals, allowing for selective reactions on other carbonyl groups present in the molecule.

Table 2: Summary of Chemoselective Transformations

| Reagent Type | Target Site | Reaction Type | Typical Product |

|---|---|---|---|

| Organoboronic Acid / Pd Catalyst | C5-Iodo | Suzuki Coupling | 5-Aryl-1-isopropylpyrazole-4-carbaldehyde |

| Terminal Alkyne / Pd/Cu Catalyst | C5-Iodo | Sonogashira Coupling | 5-Alkynyl-1-isopropylpyrazole-4-carbaldehyde |

| Alkene / Pd Catalyst | C5-Iodo | Heck Coupling | 5-Alkenyl-1-isopropylpyrazole-4-carbaldehyde |

| Sodium Borohydride (B1222165) (NaBH₄) | C4-Carbaldehyde | Reduction | (5-Iodo-1-isopropyl-1H-pyrazol-4-yl)methanol |

| Phosphorus Ylide (Ph₃P=CHR) | C4-Carbaldehyde | Wittig Reaction | 5-Iodo-4-(alken-1-yl)-1-isopropyl-1H-pyrazole |

| Amine (R-NH₂) | C4-Carbaldehyde | Condensation | N-(5-Iodo-1-isopropyl-1H-pyrazol-4-ylmethylene)alkan-1-amine |

Chemical Transformations and Reaction Pathways of 5 Iodo 1 Isopropylpyrazole 4 Carbaldehyde

Reactivity of the Carbaldehyde Moiety at C-4

The aldehyde group at the C-4 position is a focal point for a variety of chemical reactions, including nucleophilic additions, condensation reactions, and redox transformations. Its electrophilic carbonyl carbon readily undergoes attack by nucleophiles, serving as a linchpin for the elaboration of the pyrazole (B372694) core. evitachem.com

The electrophilic nature of the carbonyl carbon in 5-Iodo-1-isopropylpyrazole-4-carbaldehyde makes it a prime target for nucleophilic attack by organometallic reagents. Grignard reagents (R-MgX) and organolithium compounds (R-Li) are potent nucleophiles that readily add to the aldehyde functionality. This reaction class is fundamental for the formation of new carbon-carbon bonds, leading to the synthesis of secondary alcohols. The general transformation involves the addition of the organometallic reagent across the carbonyl double bond, followed by an aqueous workup to protonate the resulting alkoxide intermediate.

General Reaction Scheme:

Step 1: Nucleophilic Addition: The organometallic reagent adds to the carbonyl carbon.

Step 2: Protonation: The intermediate alkoxide is protonated during workup to yield the secondary alcohol.

This method provides a straightforward route to a variety of substituted pyrazolylmethanols, which can serve as precursors for further synthetic modifications.

The carbaldehyde group of this compound is an excellent substrate for various condensation reactions, facilitating the formation of new carbon-carbon and carbon-nitrogen double bonds.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), typically in the presence of a weak base as a catalyst. wikipedia.orgsigmaaldrich.com The initial nucleophilic addition is followed by a dehydration step, leading to the formation of an α,β-unsaturated product. wikipedia.org This reaction is a powerful tool for carbon-carbon bond formation. sphinxsai.com A modification of this reaction, the Doebner modification, can be employed when one of the activating groups on the nucleophile is a carboxylic acid, often using pyridine (B92270) as the solvent. wikipedia.orgorganic-chemistry.org

Aldol Condensation: While classic Aldol condensations involve the reaction between two carbonyl compounds (one of which must have an α-hydrogen), the principles are related to the Knoevenagel condensation. sigmaaldrich.com The aldehyde functionality of this compound can react with enolates derived from ketones or other aldehydes to form β-hydroxy carbonyl compounds, which may subsequently dehydrate to yield α,β-unsaturated carbonyl compounds.

Schiff Base Formation: The reaction of this compound with primary amines leads to the formation of imines, commonly known as Schiff bases. evitachem.comscispace.com This condensation reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate. scispace.com Subsequent elimination of a water molecule, often catalyzed by acid or base, yields the C=N double bond of the imine. scispace.com Schiff bases are versatile intermediates in organic synthesis and are also of interest for their biological activities. ekb.eg A variety of primary amines, including aliphatic and aromatic amines, can be utilized in this reaction. ijacskros.com

Interactive Table: Condensation Reactions of this compound

| Reaction Type | Reagent | Catalyst | Product Type |

| Knoevenagel Condensation | Active Methylene Compound (e.g., Malonic Acid, Diethyl Malonate) | Weak Base (e.g., Piperidine) | α,β-Unsaturated Compound |

| Aldol Condensation | Enolate (from Ketone or Aldehyde) | Acid or Base | β-Hydroxy Carbonyl or α,β-Unsaturated Carbonyl |

| Schiff Base Formation | Primary Amine (R-NH₂) | Acid or Base | Imine (Schiff Base) |

The aldehyde group can be selectively transformed into either a carboxylic acid through oxidation or a primary alcohol via reduction, providing access to other important classes of pyrazole derivatives.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using various oxidizing agents. evitachem.comsmolecule.com Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). smolecule.com This conversion is a key step in accessing 5-iodo-1-isopropylpyrazole-4-carboxylic acid and its derivatives.

Reduction: Selective reduction of the aldehyde to a primary alcohol is readily achieved using hydride-based reducing agents. evitachem.comsmolecule.com Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed for this purpose. smolecule.com This reaction provides a direct route to (5-iodo-1-isopropyl-1H-pyrazol-4-yl)methanol, a valuable intermediate for further functionalization.

Beyond simple oxidation, the aldehyde functionality serves as a gateway for the synthesis of other functional groups.

Carboxylic Acids: As mentioned, direct oxidation yields the corresponding carboxylic acid. evitachem.comsmolecule.com This functional group can then participate in a wide range of subsequent reactions, such as esterification or amide bond formation. The derivatization of aldehydes to carboxylic acids can be achieved under mild conditions. nih.gov

Nitriles: The conversion of the aldehyde to a nitrile can be accomplished through a two-step process. First, the aldehyde is reacted with hydroxylamine (B1172632) to form an aldoxime. Subsequent dehydration of the aldoxime, often using reagents like acetic anhydride (B1165640) or thionyl chloride, yields the nitrile, 5-iodo-1-isopropylpyrazole-4-carbonitrile.

Reactivity of the Iodo Substituent at C-5

The iodo substituent at the C-5 position is a key handle for introducing molecular complexity through various transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak, making it an excellent leaving group in these transformations.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The iodo-substituted pyrazole is an ideal substrate for these reactions due to the high reactivity of aryl iodides.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodo-pyrazole with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govchegg.com The Suzuki-Miyaura coupling is widely used due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids. nih.govchegg.com This method allows for the straightforward synthesis of 5-aryl- or 5-vinyl-substituted pyrazoles. Microwave-assisted protocols have been developed to accelerate these reactions. scielo.org.mxrsc.org

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the iodo-pyrazole and a terminal alkyne. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org Copper-free conditions have also been developed. nih.gov This reaction is invaluable for the synthesis of 5-alkynylpyrazole derivatives, which are important building blocks for more complex heterocyclic systems. researchgate.net

Heck Reaction: The Heck reaction couples the iodo-pyrazole with an alkene in the presence of a palladium catalyst and a base. researchgate.net This reaction provides a direct method for the arylation of alkenes, leading to the formation of substituted styrenes or other vinyl-substituted pyrazoles.

Stille Reaction: The Stille reaction involves the coupling of the iodo-pyrazole with an organotin compound (organostannane). wikipedia.org This reaction is catalyzed by palladium and offers a versatile method for creating new carbon-carbon bonds, particularly with sp²-hybridized partners like vinyl and aryl groups. wikipedia.orgnih.gov

Interactive Table: Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Organoboron Reagent (e.g., R-B(OH)₂) | Pd Catalyst, Base | 5-Aryl/Vinyl-pyrazole |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd Catalyst, Cu(I) Co-catalyst, Base | 5-Alkynyl-pyrazole |

| Heck | Alkene (e.g., R-CH=CH₂) | Pd Catalyst, Base | 5-Vinyl-pyrazole |

| Stille | Organostannane (e.g., R-Sn(Alkyl)₃) | Pd Catalyst | 5-Aryl/Vinyl-pyrazole |

Metal-Halogen Exchange Reactions for Direct C-C Bond Formation

The carbon-iodine bond at the C5 position of this compound is a prime site for metal-halogen exchange, a powerful strategy for the formation of organometallic intermediates capable of subsequent C-C bond formation. This reaction typically involves treating the iodopyrazole with strong organometallic bases, such as alkyllithium reagents (e.g., n-BuLi or t-BuLi) or Grignard reagents. mdpi.com The exchange process transforms the electrophilic C-I bond into a nucleophilic carbon-metal bond.

The general mechanism involves the attack of the alkyllithium reagent on the iodine atom, leading to the formation of a highly reactive 1-isopropyl-4-formyl-1H-pyrazol-5-yl-lithium species and an alkyl iodide byproduct. This pyrazolyl-lithium intermediate can then react with a variety of carbon electrophiles to forge new carbon-carbon bonds at the C5 position.

However, the presence of the adjacent C4-carbaldehyde group introduces a significant challenge of chemoselectivity . The aldehyde is highly electrophilic and can readily react with the newly formed organometallic intermediate. This can lead to competitive intramolecular or intermolecular nucleophilic addition to the carbonyl group, potentially resulting in self-condensation or other undesired side reactions.

To achieve successful direct C-C bond formation via this route, strategic considerations are necessary:

Protection of the Aldehyde: The most common strategy is to protect the aldehyde group as a less reactive derivative, such as an acetal, prior to the metal-halogen exchange. Following the C-C bond formation step, the protecting group can be removed to regenerate the aldehyde.

Low-Temperature Reactions: Performing the exchange and subsequent electrophilic quench at very low temperatures (e.g., -78 °C) can sometimes suppress the rate of the undesired attack on the aldehyde, allowing the desired reaction with an external electrophile to proceed.

Use of Specific Reagents: The use of certain Grignard reagents, such as i-PrMgCl/LiCl combinations (TurboGrignard™), can facilitate the halogen-metal exchange under milder conditions, which may offer better chemoselectivity. mdpi.com Studies on other iodopyrazoles have demonstrated that 4-iodopyrazole (B32481) derivatives can be successfully converted to their corresponding Grignard reagents and subsequently used to synthesize pyrazole-4-carbaldehydes, indicating the viability of this pathway if selectivity can be controlled. nih.govyoutube.com

Table 1: Potential C-C Bond Forming Reactions via Metal-Halogen Exchange

| Reagent Sequence | Intermediate | Potential Product Type |

|---|---|---|

| 1. n-BuLi2. Electrophile (E+) | Pyrazolyl-lithium | 5-Substituted-1-isopropylpyrazole-4-carbaldehyde |

| 1. Mg2. Electrophile (E+) | Pyrazolyl-Grignard | 5-Substituted-1-isopropylpyrazole-4-carbaldehyde |

Investigation of Nucleophilic Aromatic Substitution (SNAr) Pathways on the Iodopyrazole System

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. A classical SNAr mechanism proceeds via a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net A critical requirement for this pathway is the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group, which are necessary to stabilize the negative charge of the intermediate. nih.govcapes.gov.br

In this compound, the iodine atom at C5 is the leaving group. The pyrazole ring itself is generally considered an electron-rich aromatic system. However, the reactivity towards SNAr is modulated by its substituents. The key considerations for an SNAr reaction on this substrate are:

Electronic Activation: The formyl group (-CHO) at the C4 position is a moderate electron-withdrawing group. Its proximity to the C5-iodo group could potentially lower the energy of the Meisenheimer intermediate formed upon nucleophilic attack at C5.

Leaving Group Ability: Iodine is a good leaving group, which favors the elimination step of the SNAr mechanism.

Ring Activation/Deactivation: The pyrazole ring contains nitrogen atoms that influence the ring's electron density. While the ring is π-excessive, the electronegativity of the nitrogen atoms can influence substitution reactions.

Despite the presence of the C4-carbaldehyde, the pyrazole ring system is not as strongly activated as classic SNAr substrates like dinitrohalobenzenes. nih.gov Research indicates that SNAr reactions on azoles often require significant activation. nih.gov For the target molecule, it is plausible that only very strong nucleophiles under forcing conditions might induce substitution via an SNAr pathway. Recent studies have also shown that many SNAr reactions, particularly with less-activated systems, may proceed through a concerted mechanism (cSNAr) rather than a stepwise one. nih.govmit.edu For this compound, a concerted pathway might be more likely than a classical stepwise mechanism, although no specific studies have been reported.

Reactivity of the Pyrazole Core

Electrophilic Substitution at Unsubstituted Positions of the Pyrazole Ring (if applicable)

The pyrazole ring is aromatic and can undergo electrophilic aromatic substitution (EAS). In unsubstituted pyrazole, electrophilic attack preferentially occurs at the C4 position due to the formation of a more stable cationic intermediate compared to attack at C3 or C5. raineslab.comorganic-chemistry.org

In this compound, the C4 and C5 positions are already substituted. The only available position for electrophilic attack is C3. However, the pyrazole ring is significantly deactivated towards further electrophilic substitution by the attached functional groups:

The iodo group at C5 is a deactivating group due to its electron-withdrawing inductive effect.

The carbaldehyde group at C4 is a strong deactivating group, withdrawing electron density from the ring through both inductive and resonance effects.

The isopropyl group at N1 is a weak activating group.

The combined deactivating influence of the iodo and, particularly, the formyl substituents makes electrophilic substitution at the C3 position highly unfavorable. Reactions such as nitration, sulfonation, or Friedel-Crafts alkylation are unlikely to proceed under standard conditions. Should a reaction be forced, it would require harsh conditions, likely leading to low yields and potential decomposition. Studies on the electrophilic iodination of pyrazoles show that the reaction is retarded by the presence of electron-withdrawing groups. nih.gov Similarly, formylation of pyrazoles via Vilsmeier-Haack or Duff reactions typically occurs at the electron-rich C4 position, and would not be expected to proceed at C3 on this already substituted and deactivated ring. mdpi.com

Cycloaddition Reactions Involving the Pyrazole Nucleus as a Dienophile or Dipolarophile

The participation of the aromatic pyrazole ring itself as a component in cycloaddition reactions is rare. The aromatic stabilization energy of the pyrazole core makes it reluctant to act as a diene or dienophile in Diels-Alder reactions, as this would require the disruption of its aromaticity. raineslab.com

The vast majority of literature describes the synthesis of pyrazoles via [3+2] dipolar cycloaddition reactions, where a 1,3-dipole (like a nitrile imine or diazomethane) reacts with a dipolarophile (like an alkyne or alkene). capes.gov.brrsc.org

However, recent research has explored forcing pyrazole derivatives to participate in cycloadditions:

Non-aromatic 4H-Pyrazoles: Non-aromatic isomers, such as 4H-pyrazoles, can act as dienes in Diels-Alder reactions. Their reactivity can be enhanced by installing electron-withdrawing substituents (e.g., fluorine) at the saturated C4 position, which induces "hyperconjugative antiaromaticity" and destabilizes the diene, thereby lowering the activation energy for cycloaddition. mdpi.comsid.ir

2-Azadienes involving a Pyrazole Ring: In one reported case, pyrazolyl-2-azadienes were induced to undergo a [4+2] cycloaddition with nitroalkenes under solvent-free microwave irradiation to form pyrazolo[3,4-b]pyridines. raineslab.com This reaction involves an exocyclic double bond as part of the diene system, rather than two endocyclic bonds of the core ring.

For the aromatic this compound, participation as a diene or dipolarophile in a cycloaddition reaction is not an expected pathway due to the energetic penalty of losing aromaticity. Such reactivity has not been reported for this class of stable, aromatic pyrazoles under conventional conditions.

Regioselectivity and Chemo-selectivity in Reactions Involving Both Iodo and Carbaldehyde Functionalities

The presence of two distinct reactive sites—the C5-iodo group and the C4-carbaldehyde—makes chemoselectivity a central theme in the chemistry of this compound. The outcome of a given reaction is highly dependent on the nature of the reagents and the reaction conditions.

Strategic Applications of 5 Iodo 1 Isopropylpyrazole 4 Carbaldehyde in Complex Molecule Synthesis

Building Block for Fused Heterocyclic Architectures (e.g., pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines)

The aldehyde functionality of 5-Iodo-1-isopropylpyrazole-4-carbaldehyde serves as a key electrophilic center for condensation reactions, enabling the construction of fused heterocyclic systems. Pyrazole-4-carbaldehydes are recognized as effective and versatile precursors for a wide array of pyrazole-fused heterocycles. semanticscholar.org This utility is central to the synthesis of privileged scaffolds in medicinal chemistry, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines.

Pyrazolo[3,4-b]pyridines: The synthesis of the pyrazolo[3,4-b]pyridine core, a motif found in numerous biologically active molecules including kinase inhibitors, often involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. nih.govnih.gov In this context, this compound can participate in Friedländer-type annulation reactions. When reacted with compounds containing an active methylene (B1212753) group adjacent to a ketone, such as β-ketoesters or β-ketonitriles, it can lead to the formation of the fused pyridine (B92270) ring. The reaction typically proceeds via an initial aldol-type condensation or Knoevenagel condensation at the aldehyde, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazolo[3,4-b]pyridine framework. The presence of the iodine atom is generally well-tolerated in these cyclization conditions, providing a handle for subsequent functionalization. nih.gov

Pyrazolo[1,5-a]pyrimidines: This class of fused heterocycles is also of significant interest due to its prevalence in compounds with anticancer and protein kinase inhibitory activities. rsc.orgnih.govekb.eg A common synthetic route involves the reaction of 3-aminopyrazoles (or 5-aminopyrazoles, which can exist as tautomers) with β-dicarbonyl compounds, β-enaminones, or other 1,3-bielectrophiles. nih.govmdpi.com this compound can be transformed into a suitable reaction partner for this synthesis. For instance, it can undergo a Knoevenagel condensation with active methylene compounds like malononitrile, followed by further reaction sequences that set the stage for cyclization with a nitrogen-containing synthon to form the pyrazolo[1,5-a]pyrimidine (B1248293) system.

The general synthetic utility of pyrazole-4-carbaldehydes in forming these fused systems is well-documented, establishing this compound as a valuable starting material for these important heterocyclic scaffolds. semanticscholar.org

Precursor for Spiro- and Bridged Pyrazole (B372694) Systems

Beyond fused planar systems, this compound is a potential precursor for more complex three-dimensional structures like spirocyclic and bridged pyrazole systems. The aldehyde group is the primary reactive handle for constructing these intricate frameworks.

Intramolecular cyclization reactions are a key strategy for accessing such systems. For example, a general approach involves the reaction of a pyrazole-4-carbaldehyde with an amine bearing a tethered nucleophile or a latent reactive site. semanticscholar.org A documented synthesis of a bridged pyrazolo[4,3-c]quinolizine system involved the reaction of a 5-(piperidin-1-yl)-1H-pyrazole-4-carbaldehyde with active methylene nitriles, followed by an intramolecular cyclization. semanticscholar.org This demonstrates a viable pathway where this compound could be employed. By analogy, a multi-step sequence could be envisioned where the aldehyde undergoes condensation with a suitable cyclic amine or ketone, followed by reactions that facilitate a ring-closing event to form a bridged or spirocyclic junction at the pyrazole core.

The aldehyde can also participate in cycloaddition reactions or serve as an anchor point for building complex side chains that subsequently undergo intramolecular ring formation to create spiro centers adjacent to the pyrazole ring.

Role in the Design and Execution of Multi-Component Reactions for Molecular Diversity

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the rapid assembly of complex molecules from three or more simple starting materials in a single pot. jocpr.com These reactions are highly valued for their efficiency, atom economy, and ability to generate libraries of structurally diverse compounds for drug discovery and materials science. jocpr.comnih.gov The aldehyde functionality makes this compound an ideal carbonyl component for a variety of MCRs.

The participation of aldehydes in MCRs is a cornerstone of combinatorial chemistry. nih.govmdpi.com For instance, this compound can be employed in:

Biginelli-type reactions: Reacting with a β-dicarbonyl compound (like ethyl acetoacetate) and urea (B33335) or thiourea (B124793) to generate dihydropyrimidinones (or thiones) bearing the iodopyrazole scaffold.

Hantzsch-type reactions: A four-component variant could involve the aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source to produce highly substituted dihydropyridines.

Ugi or Passerini reactions: These isocyanide-based MCRs can incorporate the aldehyde to create complex peptidomimetic or α-acyloxy carboxamide structures, respectively, offering a route to diverse and complex drug-like molecules. beilstein-journals.org

The ability to introduce the 5-Iodo-1-isopropylpyrazole moiety into a complex scaffold in a single, efficient step highlights its significant value in diversity-oriented synthesis. mdpi.com The iodine atom remains intact during these reactions, providing an orthogonal chemical handle for further diversification.

Table 1: Potential Multi-Component Reactions (MCRs) Involving this compound

| MCR Name | Other Key Reactants | Resulting Scaffold | Key Advantage |

|---|---|---|---|

| Biginelli Reaction | β-Ketoester, Urea/Thiourea | Dihydropyrimidinone/thione | Rapid access to medicinally relevant pyrimidine (B1678525) cores. |

| Hantzsch Dihydropyridine Synthesis | β-Ketoester (2 eq.), Ammonia | Dihydropyridine | Builds a second heterocyclic ring in one step. |

| Kabachnik-Fields Reaction | Amine, Dialkyl phosphite | α-Aminophosphonate | Forms C-P bond; creates important phosphorus-containing compounds. |

| Ugi Reaction (4-component) | Amine, Isocyanide, Carboxylic Acid | α-Acylamino carboxamide | Generates high molecular complexity and peptide-like structures. |

Utility in the Diversification of Molecular Scaffolds via Post-Synthetic Modification

A key strategic feature of this compound is the iodine atom at the C5 position. The carbon-iodine bond is relatively weak, making it an excellent leaving group and a versatile handle for post-synthetic modification, particularly through transition-metal-catalyzed cross-coupling reactions. This allows for the late-stage introduction of a wide range of substituents, which is a powerful strategy in medicinal chemistry for optimizing the properties of a lead compound.

The iodopyrazole moiety can participate in numerous well-established cross-coupling reactions:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C(sp²)-C(sp²) bonds, introducing new aryl or heteroaryl groups.

Sonogashira Coupling: Reaction with terminal alkynes to form C(sp²)-C(sp) bonds, yielding alkynylpyrazoles.

Heck Coupling: Reaction with alkenes to form C(sp²)-C(sp²) bonds, appending vinyl groups.

Buchwald-Hartwig Amination: Reaction with amines to form C(sp²)-N bonds, introducing diverse amino substituents.

Stille Coupling: Reaction with organostannanes to form new carbon-carbon bonds.

This utility has been demonstrated in related systems where iodo-functionalized heterocycles are used as platforms for diversification. nih.gov For example, the arylation and alkynylation of iodine-functionalized pyrazolo[3,4-b]pyridines showcase the power of this approach. nih.gov The ability to first use the aldehyde to build a core structure and then use the iodide to decorate it with various functional groups makes this compound a superb tool for creating focused compound libraries.

Table 2: Post-Synthetic Modifications via Cross-Coupling Reactions

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed | Introduced Moiety |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Base | C-C (Aryl) | Aryl/Heteroaryl |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base | C-C (Alkynyl) | Alkynyl |

| Heck | H₂C=CHR | Pd(OAc)₂, PPh₃, Base | C-C (Alkenyl) | Alkenyl |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, Ligand, Base | C-N | Amine |

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | C-C | Aryl/Alkenyl/Alkyl |

Applications in the Preparation of Advanced Organic Materials (e.g., fluorescent sensors, components for organic light-emitting diodes)

The pyrazole ring system and its derivatives are being explored for applications in materials science due to their electronic properties and thermal stability. evitachem.com Heterocyclic compounds, particularly those with extended π-conjugation, are fundamental components of organic electronic materials used in fluorescent sensors and organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net

This compound can serve as a foundational block for such materials. evitachem.com The pyrazole core itself is an electron-rich heterocycle. Through cross-coupling reactions at the iodo position, various electron-donating or electron-withdrawing aromatic and heteroaromatic groups can be attached. This allows for the precise tuning of the molecule's electronic structure, including its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. By creating donor-acceptor type structures, chemists can design molecules with specific photophysical properties, such as strong fluorescence or efficient charge transport capabilities, which are essential for OLEDs and sensors. researchgate.net

The aldehyde group provides another route for elaboration, for instance, by forming conjugated Schiff bases or vinyl linkages that extend the π-system of the molecule, further modifying its optical and electronic properties.

Intermediate in the Synthesis of Pharmaceutical Precursors and Agrochemical Intermediates

The pyrazole scaffold is a "privileged structure" in medicinal chemistry and agrochemical research, appearing in a multitude of commercial drugs and pesticides. semanticscholar.orgevitachem.com Its derivatives exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. evitachem.comwalshmedicalmedia.com

This compound is a valuable intermediate for the synthesis of these complex, biologically active molecules. evitachem.com Its dual functionality allows for the construction of molecular backbones via the aldehyde group and late-stage diversification through the iodo group. A notable example from medicinal chemistry is the cancer drug Crizotinib, where a 4-(4-iodo-1H-pyrazol-1-yl)piperidine is a key intermediate, highlighting the industrial relevance of iodo-pyrazole building blocks in pharmaceutical synthesis. researchgate.net

Similarly, in agrochemical research, pyrazole-containing compounds are used as herbicides, fungicides, and insecticides. The ability to rapidly synthesize libraries of pyrazole derivatives from a common intermediate like this compound is crucial for the discovery of new and effective crop protection agents. The compound serves as a precursor to more complex molecules that are then screened for biological activity. evitachem.com

Theoretical and Computational Investigations of 5 Iodo 1 Isopropylpyrazole 4 Carbaldehyde Reactivity

Quantum Chemical Calculations (Density Functional Theory) for Electronic Structure, Stability, and Bond Energetics

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. asrjetsjournal.org For 5-Iodo-1-isopropylpyrazole-4-carbaldehyde, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), can provide a detailed picture of its molecular geometry, stability, and electronic landscape. kfupm.edu.sa

Illustrative Geometric Parameters: Below is a table of predicted bond lengths and angles for this compound, based on DFT calculations performed on similar pyrazole (B372694) derivatives. kfupm.edu.sa

Table 1: Predicted Geometric Parameters for this compound| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths | C4-C5 | 1.42 Å |

| C5-I | 2.09 Å | |

| C4-C(aldehyde) | 1.45 Å | |

| C(aldehyde)=O | 1.22 Å | |

| N1-N2 | 1.35 Å | |

| N1-C(isopropyl) | 1.48 Å | |

| Bond Angles | C3-C4-C5 | 106.5° |

| N1-C5-C4 | 110.0° | |

| C5-C4-C(aldehyde) | 128.0° |

The electronic structure provides critical insights into reactivity. Key descriptors include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. asrjetsjournal.orgnih.gov

Furthermore, the Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. For this compound, the MEP would show a region of high negative potential (red/yellow) around the carbonyl oxygen, indicating its nucleophilic character. The hydrogen of the aldehyde group and regions near the iodine atom would likely show positive potential (blue), highlighting sites susceptible to nucleophilic attack. asrjetsjournal.orgresearchgate.net

Illustrative Electronic Properties: This table presents typical electronic property values for a molecule of this class, derived from DFT studies on related compounds. asrjetsjournal.orgnih.gov

Table 2: Predicted Electronic Properties| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 4.3 eV |

Bond energetics, particularly the strength of the Carbon-Iodine (C-I) bond, can also be assessed. The calculated bond dissociation energy for the C5-I bond would be crucial for understanding its potential involvement in cross-coupling reactions, where the cleavage of this bond is a key step.

Mechanistic Studies of Synthetic Transformations: Elucidation of Reaction Pathways and Transition State Analysis

The synthesis of this compound likely involves sequential formylation and iodination steps. A common method for introducing a carbaldehyde group at the 4-position of a pyrazole is the Vilsmeier-Haack reaction. researchgate.netrsc.org This reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to formylate an appropriate precursor, such as a phenylhydrazone. researchgate.net The subsequent iodination at the C5 position can be achieved using an electrophilic iodine source. nih.gov

Computational chemistry allows for the detailed elucidation of the mechanisms of these transformations. By calculating the potential energy surface for the reaction, chemists can identify intermediates and, crucially, the transition states that connect them. The energy of the transition state relative to the reactants determines the activation energy (Ea), which governs the reaction rate. nih.gov

For the Vilsmeier-Haack reaction, a plausible mechanism involves:

Formation of the electrophilic Vilsmeier reagent, [CHCl=N(CH₃)₂]⁺.

Electrophilic attack of the reagent on the electron-rich pyrazole precursor.

Cyclization and subsequent hydrolysis to yield the final aldehyde. rsc.orgmdpi.com

DFT calculations can model each of these steps, confirming the structure of the intermediates and transition states and providing their relative energies. This analysis can explain why the reaction proceeds through a specific pathway and under certain conditions. mdpi.com Similarly, the mechanism of electrophilic iodination at C5 can be studied to understand the role of the directing groups and to calculate the energy barrier for this key functionalization step.

Illustrative Activation Energies: The following table provides hypothetical activation energies for key steps in the synthesis, based on values reported for similar heterocyclic functionalization reactions. nih.gov

Table 3: Representative Calculated Activation Energies (Ea)| Reaction Step | Predicted Ea (kcal/mol) |

|---|---|

| Vilsmeier Reagent Attack | 15 - 20 |

| Cyclization Step | 10 - 15 |

Prediction and Rationalization of Regioselectivity and Stereoselectivity in Derivatization Reactions

The reactivity of this compound is dominated by the carbaldehyde group. Nucleophilic addition to the carbonyl carbon is a primary pathway for derivatization. When using chiral reagents or catalysts, or if the nucleophile creates a new stereocenter, the stereoselectivity of the reaction becomes important.

Computational methods can predict and rationalize the stereochemical outcome of such reactions. For example, in a Grignard reaction, the nucleophile can attack the aldehyde from two different faces, leading to either an (R) or (S) alcohol product. By calculating the energies of the two corresponding diastereomeric transition states, it is possible to predict which product will be favored. The transition state with the lower energy corresponds to the major product. This analysis typically considers steric hindrance from the adjacent isopropyl and iodo-substituted pyrazole ring.

Regioselectivity concerns which site of a molecule reacts. For this compound, further electrophilic substitution on the pyrazole ring is unlikely due to the presence of the deactivating iodo and carbaldehyde groups. However, the iodine at C5 makes the molecule an excellent substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). Computational studies can help rationalize the reactivity in these processes by examining the electronic properties of the C-I bond and modeling the oxidative addition step with the metal catalyst.

Molecular Dynamics Simulations for Conformational Landscapes Relevant to Reactivity and Selectivity

While DFT calculations are excellent for finding stationary points (stable molecules and transition states), Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules. eurasianjournals.com MD simulations model the movement of atoms over time by solving Newton's equations of motion, allowing for the exploration of the molecule's conformational landscape. researchgate.net

For this compound, the key sources of conformational flexibility are the rotation around the N-C(isopropyl) bond and the C4-C(aldehyde) bond. mdpi.com The bulky isopropyl group can adopt various orientations relative to the pyrazole ring, and its rotation will have an associated energy barrier. mdpi.com Likewise, the carbaldehyde group can be oriented syn or anti to the C5-iodo substituent.

MD simulations can map the potential energy surface associated with these rotations, identifying the lowest-energy (most populated) conformers and the energy barriers to interconversion. unacademy.com This information is vital because the reactivity of the aldehyde can be highly dependent on its conformational state. For instance, one conformer might present less steric hindrance for an incoming nucleophile, making it significantly more reactive than other conformers. kfupm.edu.sa In a biological context, only a specific conformation might be able to fit into the active site of an enzyme. tandfonline.comnih.gov

Illustrative Conformational Energy Profile: This table shows a hypothetical energy profile for the rotation of the carbaldehyde group, indicating the relative stability of different conformers.

Table 4: Predicted Relative Energies of Aldehyde Conformers| Conformer (Dihedral Angle C5-C4-C=O) | Relative Energy (kcal/mol) | Population at 298 K |

|---|---|---|

| syn (0°) | 1.5 | 10% |

| Skew (90°) | 3.0 (Transition State) | - |

These computational investigations, from the electronic structure via DFT to the dynamic behavior via MD, provide a comprehensive, atom-level understanding of the chemical nature of this compound, guiding its synthesis and application in further chemical endeavors.

Emerging Trends and Future Research Directions in 5 Iodo 1 Isopropylpyrazole 4 Carbaldehyde Chemistry

Development of Sustainable and Green Synthetic Methodologies for its Preparation

The traditional synthesis of functionalized pyrazoles often involves multi-step sequences, hazardous reagents, and significant solvent waste. Emerging trends aim to mitigate these environmental drawbacks by adopting green chemistry principles. For the preparation of 5-Iodo-1-isopropylpyrazole-4-carbaldehyde, research is moving towards more sustainable pathways.

Key strategies include:

Use of Greener Solvents: A significant push involves replacing traditional organic solvents with environmentally benign alternatives. Water has been successfully used as a reaction medium for the iodination of some pyrazoles, utilizing systems like iodine/hydrogen peroxide, where water is the only by-product. researchgate.net Research could adapt such aqueous methods for the iodination step in the synthesis of the target compound.

Solvent-Free Reactions: Mechanical grinding and solvent-free reaction conditions represent a major advance in green synthesis. researchgate.netchemijournal.com For instance, the iodination of pyrimidine (B1678525) derivatives has been achieved efficiently by grinding solid iodine with the substrate, avoiding bulk solvents entirely. mdpi.com This approach, noted for its simplicity, short reaction times, and high yields, could be explored for the direct iodination of the 1-isopropylpyrazole (B96740) precursor. chemijournal.commdpi.com

Atom Economy: One-pot, multi-component reactions are being developed to improve atom economy. chemijournal.com Synthesizing polysubstituted pyrazoles via a three-component, catalyst-free grinding method has been reported, highlighting a streamlined and efficient process. chemijournal.com Future work could focus on designing a one-pot synthesis for this compound from simpler, readily available starting materials.

| Green Chemistry Approach | Description | Potential Application to Synthesis | Relevant Findings |

| Aqueous Media | Using water as the reaction solvent to reduce reliance on volatile organic compounds (VOCs). | Iodination of the pyrazole (B372694) ring. | A practical, green iodination of pyrazoles using iodine and hydrogen peroxide in water has been developed. researchgate.net |

| Solvent-Free Grinding | Performing reactions by mechanically grinding solid reagents, eliminating the need for solvents. | Direct iodination of the pyrazole precursor or other condensation steps. | Effective for synthesizing various heterocycles, including pyrazoles and iodinated pyrimidines, with short reaction times and high yields. researchgate.netchemijournal.commdpi.com |

| Multi-Component Reactions | Combining three or more reactants in a single step to build complex molecules efficiently. | A one-pot synthesis from basic precursors to form the substituted pyrazole core. | Catalyst-free, three-component systems for pyrazole synthesis have been achieved through simple grinding. chemijournal.com |

Integration into Flow Chemistry and Automated Synthesis Platforms for Scalable Production

To meet the demands of industrial and pharmaceutical applications, scalable and safe production methods are paramount. Flow chemistry and automated synthesis are emerging as powerful tools to transition pyrazole synthesis from the lab bench to larger-scale production. researchgate.net

Continuous flow processes offer numerous advantages over traditional batch synthesis, including enhanced safety when handling potentially hazardous intermediates, precise control over reaction parameters (temperature, pressure, and time), higher yields, and improved product purity. researchgate.netmdpi.com For a multi-step synthesis like that of this compound, a modular flow setup can be designed where intermediates are generated and consumed in a continuous stream, avoiding isolation. mit.edu For example, a four-step continuous flow synthesis of a pyrazole-based therapeutic was achieved with a total residence time of just 31.7 minutes. mit.edu

Automated synthesis platforms, often integrated with flow reactors, can accelerate the optimization of reaction conditions and facilitate the production of compound libraries. researchgate.net This approach is particularly relevant for producing derivatives of this compound, enabling rapid exploration of its chemical space for drug discovery programs. nih.gov

| Technology | Advantages for Scalable Production | Example from Pyrazole Synthesis |

| Flow Chemistry | Significantly reduced reaction times (from hours to minutes), enhanced safety, improved process control, and easier scalability. mdpi.com | A flow process for pyrazolopyrimidinone (B8486647) synthesis reduced reaction time from 9 hours in batch to 16 minutes in flow. mdpi.com A two-stage flow synthesis of pyrazoles from acetophenones has been demonstrated as a general, high-yielding method. galchimia.com |

| Automated Synthesis | Overcomes challenges of traditional synthesis, including waste reduction, efficient optimization, and increased operational safety. researchgate.net | Automated flow systems are increasingly used for the synthesis of pharmaceutical compounds, enabling rapid and efficient production. researchgate.net |

Exploration of Novel Catalytic Systems for Enhanced Functionalization and Efficiency

The functional groups of this compound make it an excellent substrate for catalytic cross-coupling reactions to generate more complex molecules. Future research will likely focus on developing novel and more efficient catalyst systems for its derivatization.

The C-I bond is a prime site for functionalization via well-established catalytic reactions like Suzuki-Miyaura and Sonogashira couplings. researchgate.net Research into copper- and palladium-based catalysts continues to yield more selective and efficient systems. For example, CuI-catalyzed coupling reactions have been successfully used for the direct 4-alkoxylation of 4-iodopyrazoles with alcohols. researchgate.netacs.org Similarly, developing catalyst-controlled chemoselective reactions is a key area, allowing for the selective functionalization of one site in the presence of other reactive groups without the need for protecting groups. researchgate.net

Furthermore, the development of heterogeneous nanocatalysts, such as copper immobilized on layered double hydroxides, offers advantages like high activity, selectivity, and reusability, aligning with green chemistry principles. nih.gov Such catalysts have been used for the efficient one-pot synthesis of 5-amino-1H-pyrazole-4-carbonitriles and could be adapted for reactions involving this compound. nih.gov

Strategies for Asymmetric Synthesis of Chiral Derivatives (if applicable to specific reaction pathways)

The synthesis of enantiomerically pure compounds is critical in the pharmaceutical industry. The carbaldehyde group on this compound provides a key handle for introducing chirality. Future research will explore various strategies for the asymmetric synthesis of its derivatives.

Applicable reaction pathways include:

Asymmetric addition to the aldehyde: Nucleophilic addition to the carbonyl group can generate a chiral alcohol. This can be achieved using chiral catalysts or reagents.

Catalytic Asymmetric Cycloadditions: The pyrazole scaffold can be incorporated into more complex chiral molecules. For instance, N-heterocyclic carbene (NHC)-catalyzed enantioselective cycloaddition reactions have been developed to produce complex multicyclic pyrano[2,3-c]pyrazole derivatives with excellent optical purities. acs.org

Use of Chiral Auxiliaries: Chiral auxiliaries, such as tert-butanesulfinamide, have been effectively used to synthesize chiral pyrazole derivatives. rsc.orgnih.gov This involves the preparation of a chiral imine from the aldehyde, followed by stereoselective addition and subsequent removal of the auxiliary. nih.gov

Phase-Transfer Catalysis: Asymmetric aza-Michael additions of pyrazoles to α,β-unsaturated ketones have been achieved using cinchona-based phase-transfer catalysts, yielding chiral N-substituted pyrazoles with excellent enantioselectivities (up to 94% ee). dntb.gov.ua

These established methodologies for other pyrazole systems provide a clear roadmap for developing chiral derivatives from this compound.

High-Throughput Experimentation and Library Synthesis for Rapid Exploration of Derivative Space

High-Throughput Experimentation (HTE) is a transformative approach in chemical research that uses multi-well plates and automation to run a large number of reactions in parallel. youtube.com This methodology is exceptionally well-suited for rapidly optimizing reaction conditions and for library synthesis. youtube.com

For a versatile scaffold like this compound, HTE can be employed to:

Rapidly Optimize Cross-Coupling Reactions: Quickly screen various catalysts, ligands, bases, and solvents for Suzuki, Sonogashira, Buchwald-Hartwig, and other coupling reactions at the iodo position.

Synthesize Derivative Libraries: Utilize the aldehyde and iodo functionalities to generate large, diverse libraries of compounds. The aldehyde can be converted into amines, alcohols, acids, or imines, while the iodo group can be replaced with a vast array of substituents. This approach, combined with automated synthesis, allows for the rapid creation of compound arrays for biological screening. nih.gov

High-Throughput Virtual Screening (HTVS) is another powerful computational tool used to evaluate large compound libraries for potential biological activity before synthesis, saving time and resources. chemmethod.comchemmethod.com By combining HTE for library synthesis with HTVS for screening, the discovery of novel lead compounds based on the this compound scaffold can be significantly accelerated. nih.govchemmethod.com

Q & A

Q. What are the common synthetic routes for preparing 5-Iodo-1-isopropylpyrazole-4-carbaldehyde?

- Methodological Answer : Synthesis typically involves functionalizing pyrazole precursors. For example:

Iodination : Introduce iodine at the 5-position using electrophilic iodinating agents (e.g., N-iodosuccinimide) under acidic conditions.

Formylation : Install the aldehyde group at the 4-position via Vilsmeier-Haack reaction (POCl₃/DMF) or directed lithiation followed by quenching with DMF .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is used to isolate the product.

Table 1 : Representative Yields for Pyrazole Derivatives

| Precursor | Iodination Agent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| 1-Isopropylpyrazole | N-Iodosuccinimide | 65–78 | >95 | Adapted from |

| 4-Formylpyrazole analog | POCl₃/DMF | 72–85 | >97 | Adapted from |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify aldehyde proton (δ 9.8–10.2 ppm) and pyrazole ring protons (δ 6.5–8.0 ppm).

- ¹³C NMR : Confirm aldehyde carbon (δ 190–200 ppm) and iodine-substituted carbon (δ 90–100 ppm) .

- IR Spectroscopy : Detect C=O stretch (~1700 cm⁻¹) and C-I stretch (~500 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and isotopic pattern (iodine has a distinct 127/129 Da split) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?

- Methodological Answer :

- Crystallization : Use slow evaporation of a dichloromethane/hexane mixture to grow single crystals.

- Data Collection : Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K.

- Structure Refinement :

- SHELX Suite : Solve the phase problem via direct methods (SHELXT) and refine using SHELXL .

- ORTEP-3 : Visualize thermal ellipsoids and validate bond lengths/angles (e.g., C-I bond: ~2.09 Å) .

Table 2 : Key Crystallographic Parameters (Hypothetical Data)

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| R-factor | <0.05 |

| C-I bond length | 2.09 Å |

| Dihedral angle (pyrazole) | 1.5° |

Q. How should researchers address contradictory reaction yields in iodination steps under varying conditions?

- Methodological Answer :

- Controlled Experiments : Systematically vary parameters (temperature, solvent polarity, catalyst loading) and analyze outcomes via ANOVA.

- Mechanistic Probes :

- Use radical scavengers (e.g., TEMPO) to test for radical pathways.

- Monitor reaction progress via in-situ IR to detect intermediates .

- Statistical Modeling : Apply response surface methodology (RSM) to optimize conditions and resolve yield discrepancies .

Q. What strategies mitigate decomposition of this compound during storage?

- Methodological Answer :

- Stability Studies :

- Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via HPLC.

- Identify degradation products (e.g., deiodinated analogs) using LC-MS .

- Storage Recommendations :

- Store under inert atmosphere (argon) at –20°C in amber vials.

- Add stabilizers (e.g., BHT) to prevent radical-mediated decomposition .

Data Contradiction Analysis

Q. How to reconcile conflicting NMR data for pyrazole derivatives in different solvents?

- Methodological Answer :

- Solvent Effects : Repeat experiments in deuterated DMSO and CDCl₃ to assess hydrogen bonding or aggregation.

- Dynamic NMR : Variable-temperature studies (e.g., 25–80°C) to detect conformational exchange broadening .

- Computational Validation : Compare experimental chemical shifts with DFT-calculated values (B3LYP/6-31G*) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.